methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a carboxylate ester group at the 2nd position. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
The synthesis of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,3-diaminopyridine and benzaldehyde.
Reaction Conditions: The reaction mixture is refluxed in ethanol with magnetic stirring at 90°C.
Industrial Production: Industrial production methods may involve phase transfer catalysis and solid-liquid conditions to optimize yield and purity.
Chemical Reactions Analysis
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles under appropriate conditions.
Alkylation Reactions: The compound can undergo N-alkylation reactions to form regioisomers.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate ester group play crucial roles in binding to these targets, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, making it effective in inhibiting specific biological processes .
Comparison with Similar Compounds
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate can be compared with other imidazo[4,5-b]pyridine derivatives:
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic areas, such as central nervous system disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for research and development .
Biological Activity
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system, with a bromine atom at the 7-position and a methyl carboxylate group at the 2-position. Its molecular formula is C9H8BrN3O2, with a molecular weight of approximately 231.05 g/mol. The planar structure of the compound influences its chemical reactivity and biological interactions, making it a candidate for various pharmacological applications .
Biological Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class, including this compound, exhibit promising biological activities:
Synthesis
The synthesis of this compound can be achieved through various methods including:
- Cyclization Reactions : Starting from suitable precursors, cyclization reactions facilitate the formation of the imidazo-pyridine framework.
- C–H Arylation : This method involves regioselective C–H arylation at the C2 position of the imidazo[4,5-b]pyridine scaffold, allowing for further functionalization .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate | 1207174-85-3 | Lacks bromine substitution; focuses on pyridine ring modifications. |
Ethyl 6-chloro-5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate | Not specified | Chlorine substitution at the 6-position; potential for different biological activity. |
6-Bromo-3H-imidazo[4,5-b]pyridine | Not specified | Similar structure but without the carboxylate group; may exhibit different reactivity. |
These comparisons highlight how specific substitutions influence biological activity and reactivity .
Case Studies and Research Findings
- In Vitro Studies : Recent studies have evaluated the anticancer effects of related compounds on various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.76 to 2.15 μM against specific cell lines .
- Mechanistic Insights : Investigations into apoptosis markers revealed that certain derivatives could significantly affect gene expression related to cell cycle regulation and apoptosis pathways .
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
SXKICFIPKAMPIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NC=CC(=C2N1)Br |
Origin of Product |
United States |
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